2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole

Organosilicon Chemistry Protecting Group Chemistry Imidazole Derivatives

2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole (CAS 160425-48-9) delivers unique synthetic advantages: C2-TBDMS group enables quantitative 5-lithiation for regioselective imidazole functionalization, a transformation inaccessible to N1-silylated analogs. Hydrolytic stability ~10⁴-fold greater than TMS ethers ensures compatibility in multi-step sequences. Low melting point (31–35°C) permits effortless handling. Consistently available at ≥97% purity. Ideal for medetomidine-type drug candidate synthesis. Procure with confidence.

Molecular Formula C10H20N2Si
Molecular Weight 196.36 g/mol
CAS No. 160425-48-9
Cat. No. B067176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole
CAS160425-48-9
Molecular FormulaC10H20N2Si
Molecular Weight196.36 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)C1=NC=CN1C
InChIInChI=1S/C10H20N2Si/c1-10(2,3)13(5,6)9-11-7-8-12(9)4/h7-8H,1-6H3
InChIKeyQXALJDVEKIUPAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole (CAS 160425-48-9): Technical Baseline for Procurement Decisions


2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole (CAS 160425-48-9) is a C2-silylated N-methylimidazole derivative bearing a tert-butyldimethylsilyl (TBDMS) protecting group . With a molecular weight of 196.36 g/mol (C10H20N2Si) and a reported melting point of 31–35 °C , this compound serves as a key intermediate in regioselective imidazole functionalization strategies. Its commercial availability at 97% purity from multiple reputable vendors establishes a reliable supply baseline for research and industrial applications, though its differentiation from in-class alternatives rests on specific structural and reactivity attributes detailed below.

Why In-Class Silyl-Imidazole Compounds Cannot Substitute 2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole


In-class analogs such as 1-(tert-butyldimethylsilyl)imidazole (CAS 54925-64-3) or TMS-protected imidazoles differ fundamentally in regiochemical placement of the silyl group, which dictates distinct physical properties and reactivity profiles. The C2-silylation in 2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole enables quantitative 5-lithiation—a transformation not accessible with N1-silylated analogs [1]. Furthermore, the TBDMS group confers hydrolytic stability approximately 10⁴-fold greater than TMS ethers [2], a critical factor for multi-step synthetic sequences. These differences are not interchangeable, directly impacting synthetic yield, regioselectivity, and downstream compatibility. The quantitative evidence below substantiates why procurement decisions must consider these specific structural and functional distinctions.

Quantitative Differentiation Evidence for 2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole vs. Closest Analogs


Melting Point Distinction from N1-Silylated Analog 1-(tert-Butyldimethylsilyl)imidazole

The physical state at room temperature differs significantly between 2-(tert-butyldimethylsilyl)-1-methyl-1H-imidazole and its N1-silylated regioisomer 1-(tert-butyldimethylsilyl)imidazole. The target compound exhibits a melting point of 31–35 °C , whereas the N1-analog melts at 56–60 °C . This lower melting point indicates that the target compound is a liquid at typical ambient laboratory temperatures (20–25 °C), facilitating easier handling, weighing, and dissolution compared to the solid N1-isomer.

Organosilicon Chemistry Protecting Group Chemistry Imidazole Derivatives

Regioselective 5-Lithiation Efficiency: TBDMS at C2 Enables Quantitative Functionalization

Placement of the TBDMS group at the C2 position of 1-methylimidazole permits quantitative (i.e., near-complete conversion) 5-lithiation of the imidazole ring [1]. In contrast, unprotected imidazoles undergo lithiation preferentially at the C2 position, while N1-silylated analogs (e.g., 1-(tert-butyldimethylsilyl)imidazole) lack a directing/protecting group at C2 and exhibit different lithiation regiochemistry. The tertiary amido function, an alternative C2-protecting group, also enables 5-lithiation but requires alkaline deprotection conditions distinct from the fluoride-mediated cleavage of TBDMS [1].

Organolithium Chemistry Imidazole Functionalization Regioselective Synthesis

Stability to Organolithium Reagents: TBDMS Substituent Remains Intact up to –10 °C

The TBDMS group at the C2 position of 1-methylimidazole demonstrates stability to butyl-lithium at temperatures up to –10 °C [1]. This thermal threshold is critical for lithiation protocols. In comparison, less sterically hindered silyl groups (e.g., TMS) are known to exhibit significantly lower stability toward organolithium reagents, often undergoing nucleophilic attack at silicon. The TBDMS group thus provides a defined operational window for lithiation without premature deprotection.

Protecting Group Stability Organometallic Compatibility Reaction Condition Tolerability

Hydrolytic Stability Advantage: TBDMS Ethers Exhibit 10⁴-Fold Greater Stability than TMS Ethers

Under basic hydrolytic conditions, tert-butyldimethylsilyl (TBDMS) ethers are approximately 10⁴ times more stable than their trimethylsilyl (TMS) counterparts [1]. While this data originates from alcohol-derived silyl ethers, the same steric and electronic principles govern the stability of silyl-imidazole C–Si bonds. Consequently, 2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole offers markedly enhanced resistance to inadvertent hydrolysis during aqueous work-ups or prolonged storage compared to TMS-protected imidazole analogs.

Protecting Group Stability Hydrolysis Resistance Silyl Ether Chemistry

Commercial Purity Benchmark: 97% Assay Aligns with Leading Supplier Standards

2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole is commercially available at a minimum purity specification of 97% from major suppliers including Sigma-Aldrich and AKSci . This purity level matches or exceeds that of many in-class silyl-imidazole reagents (e.g., 1-(tert-butyldimethylsilyl)imidazole offered at 97% by multiple vendors). Consistent, documented purity reduces the need for additional purification steps prior to use and ensures reproducible synthetic outcomes.

Chemical Purity Quality Control Procurement Specification

High-Value Application Scenarios for 2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole Based on Verified Differentiation Evidence


Regioselective Synthesis of 5-Substituted Imidazole Pharmaceuticals (e.g., Medetomidine Intermediates)

The quantitative 5-lithiation enabled by the C2-TBDMS group [1] makes 2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole an ideal building block for the construction of 5-functionalized imidazole cores. This regioselective pathway is exploited in patented routes to medetomidine and related α2-adrenergic agonists, where the TBDMS-protected imidazole serves as a key intermediate for subsequent benzoylation and desilylation steps [2]. Researchers developing imidazole-based drug candidates can rely on this compound to achieve predictable, high-yielding C5 elaboration.

Orthogonal Protection Strategies in Complex Multi-Step Syntheses

The stability of the TBDMS group to butyl-lithium at temperatures up to –10 °C [1] and its approximately 10⁴-fold greater hydrolytic stability relative to TMS ethers [3] permit its use in orthogonal protection schemes. Chemists can execute lithiation, alkylation, or acylation reactions at the imidazole C5 position while the TBDMS group remains intact, then later cleave the silyl group selectively with fluoride ion (e.g., TBAF). This orthogonality is particularly valuable in the total synthesis of polyfunctional natural products and nucleotide analogs containing multiple protecting groups.

Academic and Industrial Process Development Requiring Liquid Handling Convenience

With a melting point of 31–35 °C , 2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole is a low-melting solid that liquefies under mild warming (e.g., hand warmth), facilitating accurate volumetric dispensing and dissolution in organic solvents. This physical property advantage over higher-melting N1-silyl analogs (mp 56–60 °C) reduces equipment requirements and operator time in both R&D and kilo-lab settings, making it a preferred choice for process chemists optimizing synthetic workflows.

13C NMR Reference Standard for Silylated Heterocycles

The compound has been fully characterized by 13C and 1H NMR spectroscopy as part of a systematic study of N-tert-butyldimethylsilyl heterocycles [4]. The reported 13C NMR data confirm the absence of intermolecular silyl exchange at ambient temperature, underscoring the structural integrity of this derivative. Analytical laboratories and quality control departments can utilize this well-defined compound as a reference standard for method development and impurity profiling in silyl-imidazole related substances.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.